![molecular formula C22H24BrN3O3S B1223272 (E)-3-(5-bromo-2-methoxyphenyl)-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]prop-2-enamide](/img/structure/B1223272.png)
(E)-3-(5-bromo-2-methoxyphenyl)-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-bromo-2-methoxyphenyl)-N-[[4-(4-morpholinylmethyl)anilino]-sulfanylidenemethyl]-2-propenamide is a member of thioureas.
Aplicaciones Científicas De Investigación
Reactivity and Formation of Complex Compounds : A study by Potkin, Petkevich, and Kurman (2007) shows that compounds similar to the title chemical react with nucleophilic reagents like morpholine. This leads to the formation of complex compounds like amines, isomers, and thiazoles, indicating potential in synthetic organic chemistry (Potkin, Petkevich, & Kurman, 2007).
Cyclocondensation Reactions : Mahesha et al. (2021) describe a cyclocondensation reaction involving a compound similar to the title chemical, leading to the formation of dihydropyrazoles. This implies its use in the synthesis of complex molecular structures (Mahesha et al., 2021).
Synthesis of Carbamate Derivatives : Kumari, Singh, and Walia (2014) synthesized various carbamate derivatives from similar compounds. This highlights its potential in creating new chemical entities, which could have various applications including in the field of pest control (Kumari, Singh, & Walia, 2014).
Antibacterial and Antifungal Activities : Velupillai, Shingare, and Mane (2015) synthesized novel derivatives that showed promising antibacterial and antifungal activities. This points towards its potential use in developing new antimicrobial agents (Velupillai, Shingare, & Mane, 2015).
Antiproliferative Activities : Research by Tseng et al. (2013) found that certain derivatives had significant antiproliferative activities against non-small cell lung cancers and breast cancers, suggesting potential applications in cancer research (Tseng et al., 2013).
Formation of Metal Complexes : A study by Binzet et al. (2009) showed that similar compounds could form complexes with metals like Ni(II) and Cu(II). This indicates potential applications in coordination chemistry and material science (Binzet et al., 2009).
Synthesis of Morpholine Derivatives : The synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride from related compounds, as studied by Tan Bin (2011), suggests its utility in producing morpholine derivatives, which are significant in pharmaceuticals (Tan Bin, 2011).
Imaging in Parkinson's Disease : Wang et al. (2017) synthesized a compound for PET imaging of the LRRK2 enzyme in Parkinson's disease, indicating its application in medical imaging and neuroscience (Wang et al., 2017).
Propiedades
Nombre del producto |
(E)-3-(5-bromo-2-methoxyphenyl)-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]prop-2-enamide |
|---|---|
Fórmula molecular |
C22H24BrN3O3S |
Peso molecular |
490.4 g/mol |
Nombre IUPAC |
(E)-3-(5-bromo-2-methoxyphenyl)-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]prop-2-enamide |
InChI |
InChI=1S/C22H24BrN3O3S/c1-28-20-8-5-18(23)14-17(20)4-9-21(27)25-22(30)24-19-6-2-16(3-7-19)15-26-10-12-29-13-11-26/h2-9,14H,10-13,15H2,1H3,(H2,24,25,27,30)/b9-4+ |
Clave InChI |
CVCSOOLOPJVYPU-RUDMXATFSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)CN3CCOCC3 |
SMILES canónico |
COC1=C(C=C(C=C1)Br)C=CC(=O)NC(=S)NC2=CC=C(C=C2)CN3CCOCC3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



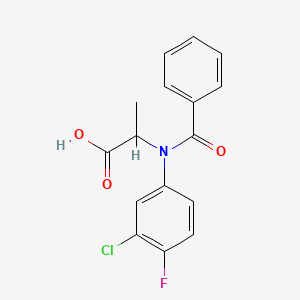
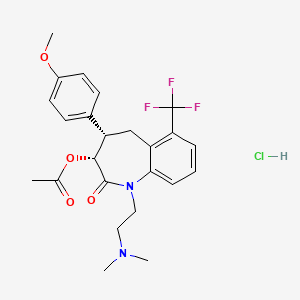
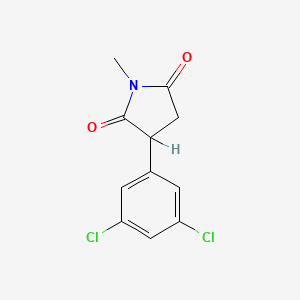
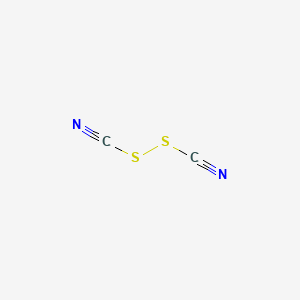
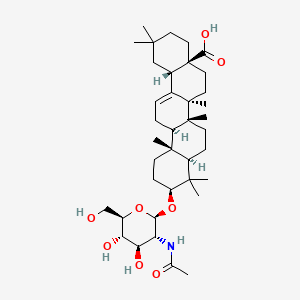
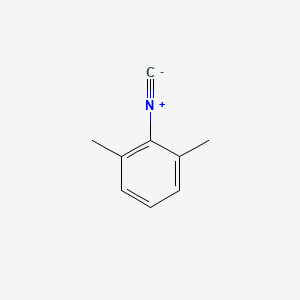
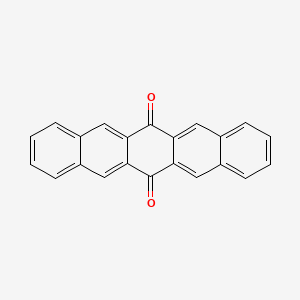
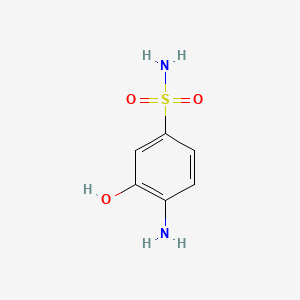
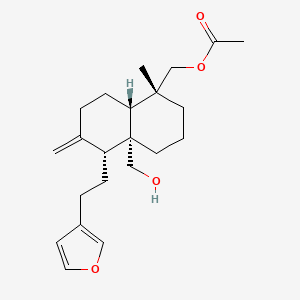
![N,N'-bis[3,5-bis[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide](/img/structure/B1223203.png)
![1H-Benzo[d]naphthalene-1,5-diol, 2,3,4,4a,5,6,7,7a,10,11-decahydro-9-(2-hydroxy-1-methylethyl)-8-(1H-indol-3-yl)-4,4a,7-trimethyl-, [1alpha,4alpha,4aalpha,5beta,7alpha,7abeta,9(R*),11aR*]-](/img/structure/B1223204.png)
![N-(3-hydroxyphenyl)-2-[[4-methyl-5-[4-(4-morpholinylsulfonyl)phenyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1223209.png)
![4-[4-Methyl-6-(4-methyl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B1223210.png)
![3-(4-Methoxyphenyl)-8-(6-methyl-2-phenyl-4-pyrimidinyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1223211.png)